N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amine
Description
N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2H-indazol-6-amine is a synthetic small molecule characterized by a pyrimidine-indazole hybrid scaffold. It is structurally related to pazopanib, a tyrosine kinase inhibitor used in oncology, and is identified as a key impurity or intermediate in pazopanib synthesis . Its molecular formula is C₁₄H₁₅N₅O, with a molecular weight of 269.31 g/mol . The methoxy group at the 2-position of the pyrimidine ring distinguishes it from analogs with halogen or arylamine substituents.
Properties
CAS No. |
1296888-47-5 |
|---|---|
Molecular Formula |
C15H17N5O |
Molecular Weight |
283.33 g/mol |
IUPAC Name |
N-(2-methoxypyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine |
InChI |
InChI=1S/C15H17N5O/c1-10-12-6-5-11(9-13(12)18-20(10)3)19(2)14-7-8-16-15(17-14)21-4/h5-9H,1-4H3 |
InChI Key |
MBKQAHJNIIJORY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
The chloro-substituted intermediate serves as the precursor for methoxy substitution. Two primary procedures dominate its synthesis:
Procedure 1 (Small-Scale Alkylation):
A solution of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (7.37 g) in DMF (50 mL) is treated with cesium carbonate (7.44 g, 2 equiv) and iodomethane (1.84 mL, 1.1 equiv) at 20–25°C under nitrogen. After stirring overnight, the mixture is quenched with ice water, yielding the N-methylated product as an off-white solid (6.43 g, 83%).
Procedure 2 (Kilogram-Scale Production):
In a 3 L reactor, DMF (272 mL) and the starting indazole (54.4 g, 0.20 mol) are combined with cesium carbonate (194.5 g, 3.0 equiv) and iodomethane (45.1 g, 1.6 equiv) at 20–30°C. After 1–2 hours, deionized water (925 mL) is added to precipitate the product, which is isolated in 90.4% yield (51.7 g).
Key Observations:
Methoxylation of the Chloropyrimidine Intermediate
The conversion of the chloro intermediate to the methoxy derivative typically employs nucleophilic aromatic substitution (SNAr). While specific methoxylation data are absent in the provided sources, standard protocols involve:
-
Reacting N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with sodium methoxide in methanol or DMF at 60–80°C.
-
Monitoring reaction progress via HPLC to track chlorine displacement.
-
Isolating the product via crystallization or column chromatography.
Hypothetical Optimization Parameters:
-
Solvent: DMF enhances reaction rate but complicates purification; methanol offers easier workup.
-
Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate methoxide nucleophilicity.
Reaction Condition Optimization
Impact of Base and Alkylating Agent Stoichiometry
Analysis:
Solvent and Temperature Effects
DMF vs. Dimethyl Carbonate:
-
DMF stabilizes the deprotonated indazole intermediate, favoring N-methylation.
-
Dimethyl carbonate acts as both solvent and methylating agent but requires elevated temperatures, increasing energy costs.
Temperature Gradients:
-
Reactions below 30°C minimize byproduct formation (e.g., O-methylation).
-
Prolonged heating at 135°C in Procedure 3 leads to pseudodimer impurities (up to 5% by HPLC).
Scale-Up Challenges and Industrial Adaptations
Pseudodimer Formation
During kilogram-scale synthesis, the pseudodimer impurity arises via Michael addition between the indazole and an activated pyrimidine intermediate. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxypyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halides or alkoxides.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products .
Scientific Research Applications
N-(2-Methoxypyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2-Methoxypyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Features for Comparison
- Pyrimidine substituent: Methoxy (OCH₃) vs. chloro (Cl), amino (NH₂), or aryl groups.
- Indazole substituents : Methyl groups at positions 2 and 3.
- N-Methylation : Presence of N-methyl on the indazole-pyrimidine linkage.
N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
N-(4-Chloro-2-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine
Quinazoline Derivatives (e.g., 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine)
- Molecular Formula : C₂₀H₁₉N₅
- Key Differences :
- Insight : Heterocyclic core modifications significantly impact target selectivity and potency.
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
Antitumor Activity
Biological Activity
N-(2-Methoxypyrimidin-4-yl)-N-methyl-2,3-dimethyl-2-H-indazol-6-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrimidine ring
- An indazole moiety
- Methyl and methoxy substituents
This structural diversity is believed to contribute to its varied biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, research on related compounds has demonstrated promising results against various cancer cell lines.
Case Study: Antitumor Efficacy
In a study assessing the cytotoxic effects of similar indazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358), the following IC50 values were reported:
| Compound | A549 (μM) | HCC827 (μM) | NCI-H358 (μM) |
|---|---|---|---|
| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
These results indicate that derivatives with similar structures can exhibit significant cytotoxicity against lung cancer cells, suggesting a potential pathway for the development of new antitumor agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown activity against various bacteria and fungi.
Antimicrobial Testing Results
A comparative analysis was conducted on several derivatives against Gram-positive and Gram-negative bacteria:
| Compound | E. coli | S. aureus | C. albicans |
|---|---|---|---|
| Compound A | Moderate | High | Low |
| Compound B | High | Moderate | Moderate |
The introduction of specific substituents significantly influences the antimicrobial efficacy, with compounds exhibiting higher hydrophobic character showing increased potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The following trends were observed:
- Hydrophobic Substituents : Increasing hydrophobic groups on the pyrimidine ring enhances activity against both bacterial strains and cancer cells.
- Functional Groups : The presence of methoxy and methyl groups appears to modulate both cytotoxicity and antimicrobial effectiveness.
Q & A
Q. Methodological Recommendation :
- Use high-purity reagents and inert atmospheres to prevent oxidation.
- Monitor reaction progress via HPLC or LC-MS to identify intermediates and by-products.
How can structural contradictions in crystallographic data for this compound be resolved?
Advanced Research Focus
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. and demonstrate that methanol monosolvate formation can influence bond angles and torsion angles in related indazole-pyrimidine derivatives. For instance, the title compound’s methyl groups may exhibit rotational disorder, leading to discrepancies in reported bond lengths. Refinement using SHELXL () with high-resolution data (e.g., <1.0 Å) and twinning correction algorithms can resolve these issues .
Q. Methodological Recommendation :
- Perform competitive binding assays with ATP analogs.
- Use CRISPR-edited cell lines to isolate kinase-specific effects.
What are the common synthetic by-products, and how can they be mitigated during scale-up?
Advanced Research Focus
Major by-products include:
- Di-alkylated indazole derivatives : Formed due to excess methylating agents (e.g., CH₃I).
- Chloropyrimidine intermediates : Residual from incomplete substitution ().
Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
